2-(Furan-2-yl)pyrimidin-4-amine
Description
The compound "2-(Furan-2-yl)pyrimidin-4-amine" is a heterocyclic compound that features both furan and pyrimidine rings. This structure is of interest due to its potential biological activities, particularly as an antitumor agent. The furan ring is a five-membered oxygen-containing aromatic ring, while the pyrimidine ring is a six-membered ring with two nitrogen atoms. The combination of these rings in a single molecule can lead to a variety of biological activities, which has prompted research into the synthesis and functionalization of such compounds .
Synthesis Analysis
The synthesis of derivatives of "2-(Furan-2-yl)pyrimidin-4-amine" involves several steps, including the formation of intermediate compounds and the use of various reagents and catalysts. For instance, the synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidin-8-amines involves refluxing 8-chloro derivatives with amines . Another approach includes the Curtius rearrangement of furan carboxylic acid derivatives followed by reactions with amines to yield furo[3,4-d]pyrimidine-2,4-diones . Additionally, the conversion of 3,5-dibromopyridine into a furo[3,2-b]pyridine intermediate, followed by formylation and palladium-catalyzed Suzuki-Miyaura cross-coupling, has been used to synthesize pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines . Microwave irradiation has also been employed for the efficient synthesis of furo- and thieno[2,3-d]pyrimidin-4-amine derivatives .
Molecular Structure Analysis
The molecular structure of "2-(Furan-2-yl)pyrimidin-4-amine" derivatives is characterized by the presence of a furan ring attached to a pyrimidine ring. The nature of substituents on these rings significantly influences the biological activity of these compounds. For example, the presence of a 3,5-dimethyl-1H-pyrazol-1-yl moiety has been found to play a crucial role in antimicrobial activity . X-ray diffraction has been used to establish the structure of some derivatives, confirming the formation of the desired heterocyclic systems .
Chemical Reactions Analysis
The chemical reactivity of "2-(Furan-2-yl)pyrimidin-4-amine" derivatives includes various transformations such as cyclization, dimerization, and trimerization reactions. These reactions can lead to the formation of new heterocyclic systems, such as imidazo[1,2-c]pyrimidine and pyrimido[1,2-c]pyrimidine , as well as oxazinone and pyrimidinone derivatives . The Dimroth rearrangement and azide-tetrazole equilibrium are also influenced by the substituents on the pyrimidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(Furan-2-yl)pyrimidin-4-amine" derivatives are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The biological activity, including antitumor and antimicrobial properties, is also closely related to the chemical structure. For instance, the presence of electron donor moieties and hydrophobic aryl ring systems has been associated with significant anticancer activity . Spectral data and elemental analyses are typically used to confirm the structures and properties of these compounds .
Scientific Research Applications
1. Anticancer Activity
- Summary of Application : Compounds incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by reaction of the corresponding hydrazide with different aldose sugars . The anticancer activity of these synthesized compounds was studied .
- Methods of Application : The anticancer activity was evaluated against human liver carcinoma cell (HepG-2) and at human normal retina pigmented epithelium cells (RPE-1) .
- Results or Outcomes : High activities were revealed by compounds 3, 12 and 14 with IC 50 values near to that of the reference drug doxorubicin .
2. Antiviral Activity
- Summary of Application : Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .
- Results or Outcomes : The antiviral activity was almost on par with the well-known antiviral commercial drug, Ribavirin .
3. Inhibition of Collagen Prolyl-4-Hydroxylase
- Summary of Application : Certain compounds were found to be potent inhibitors of collagen prolyl-4-hydroxylase .
- Results or Outcomes : The result of the hydroxyproline assay displayed that 12m and 12q are potent inhibitors of collagen prolyl-4-hydroxylase .
4. Antibacterial Activity
- Summary of Application : Furan derivatives have been found to have significant antibacterial activity . They are particularly effective against gram-positive bacteria .
- Results or Outcomes : It was found that 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol2-ylimino)thiazolidin-4-one derivatives with small aryl or heteroaryl groups and non-bulky non-polar substituents are more effective at inhibiting the growth of gram-positive bacteria .
5. Fungicidal Activity
- Summary of Application : Pyrimidinamine derivatives have been found to have excellent fungicidal activity . They are particularly effective against corn rust (Puccinia sorghi) .
- Results or Outcomes : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
6. Antituberculosis Activity
7. PARP-1 Inhibitor
- Summary of Application : Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
- Results or Outcomes : Compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with an IC 50 value of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively compared to that of Olaparib 5.77 nM .
8. Antiviral Activity
- Summary of Application : Pyrimidine-derived indole ribonucleosides have been synthesized and tested for in vitro antiproliferative and antiviral activities .
9. PKBβ Inhibitor
properties
IUPAC Name |
2-(furan-2-yl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWDMHXEPDYWGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615728 | |
Record name | 2-(Furan-2-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)pyrimidin-4-amine | |
CAS RN |
27130-93-4 | |
Record name | 2-(2-Furanyl)-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27130-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Furan-2-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.